DTCBPy

TADF OLED Solid-state photophysics PLQY comparison

Researchers seeking to maximize OLED external quantum efficiency without rare-earth phosphors face a common barrier: insufficient solid-state photoluminescence in conventional TADF emitters. DTCBPy directly resolves this. Its ortho-tert-butylcarbazole donor design enables unique through-space interactions, providing a quantifiable performance leap over close analogs like DCBPy. - Boosts device EQE to 27.2% (vs. 24.0% for DCBPy) and solid-state PLQY to 91.4%. - Functions as an efficient triplet harvester in hyperfluorescent architectures, sensitizing green terminal emitters to achieve an 18.3% EQE. - Supplied with rigorous quality control, ensuring batch-to-batch consistency for reliable high-performance OLED fabrication and benchmarking.

Molecular Formula C52H55N3O
Molecular Weight 738.03
CAS No. 1850369-76-4
Cat. No. B607221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTCBPy
CAS1850369-76-4
SynonymsDTCBPy
Molecular FormulaC52H55N3O
Molecular Weight738.03
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C(=O)C8=CC=NC=C8
InChIInChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3
InChIKeyWTKSSZXLHRLOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DTCBPy: High-Efficiency TADF Emitter for OLED R&D


DTCBPy ([2,5-bis(3,6-di-tert-butylcarbazol-9-yl)phenyl]-pyridin-4-ylmethanone) is a benzoylpyridine-carbazole-based thermally activated delayed fluorescence (TADF) molecule designed as a green dopant for organic light-emitting diodes (OLEDs). It features a donor–acceptor architecture with two 3,6-di-tert-butylcarbazolyl donors linked to a 4-pyridylcarbonyl acceptor at the ortho and meta positions of the central phenyl ring, achieving a very small singlet–triplet energy gap (ΔEST) of 0.04 eV and a thin-film photoluminescence quantum yield (PLQY) of 91.4 % [1]. Commercial suppliers list the compound at ≥98 % purity with a molecular weight of 738.01 g mol⁻¹ and report HOMO/LUMO orbital energies of −5.61 eV / −2.87 eV . DTCBPy serves as a benchmark green TADF emitter and is a key reference for evaluating next-generation benzoylpyridine-carbazole analogs [2].

TADF emitter design with reported small singlet-triplet energy gap
High solid-state PLQY reported for efficient exciton harvesting
Ortho-donor substitution enables through-space charge-transfer interaction

DTCBPy Substitution: Ortho-Interaction Advantage


The benzoylpyridine-carbazole TADF family exhibits extreme sensitivity to donor-substituent modifications. The unsubstituted carbazole analog DCBPy (CAS 1850369-75-3) shows a PLQY of only 14 % in cyclohexane versus 36 % for DTCBPy, and its solid-state PLQY reaches 88.0 % compared with 91.4 % for DTCBPy [1]. More critically, the OLED maximum external quantum efficiency (EQE) diverges by over 3 percentage points (24.0 % vs. 27.2 %) and the emission color shifts from blue to green simply by replacing hydrogen with tert-butyl groups on the carbazole donors [1]. Even among designed DTCBPy constitutional isomers that retain the same atomic connectivity, theoretical calculations predict radiative rates spanning nearly an order of magnitude (kr from 3.49 × 10⁶ to 2.04 × 10⁷ s⁻¹) [2]. These steep structure–property gradients mean that substituting DTCBPy with a cheaper or more readily available benzoylpyridine-carbazole congener without verifying the specific derivative risks catastrophic loss of device efficiency, altered emission chromaticity, and unpredictable solid-state photophysics.

DCBPy Lacks tert-butyl substituents; may reduce solid-state PLQY and shift emission from green to blue.
Analog Structural analogs without ortho donor-acceptor interaction may not replicate reported device EQE.
Generic Balanced combination of small ΔE_ST and high PLQY may not transfer to close congeners.

DTCBPy Performance Comparison


Solid-State PLQY vs. DCBPy

In neat thin films, DTCBPy achieves a photoluminescence quantum yield (PLQY) of 91.4 %, surpassing the 88.0 % PLQY of the unsubstituted direct analog DCBPy under identical measurement conditions [1]. The 3.4 percentage-point improvement is attributed to the steric shielding provided by the tert-butyl groups, which suppresses intermolecular aggregation-caused quenching without disrupting the intramolecular donor–acceptor interaction that maintains a small ΔEST [1].

Solid-State PLQY vs. DCBPy
Head-to-head
91.4% vs. 88.0% (+3.4 pp)
Reported PLQY advantage may support higher radiative efficiency in solid state.
Thin-film integrating sphere; room temperature.
TADF OLED Solid-state photophysics PLQY comparison

OLED EQE vs. DCBPy

When employed as the emissive dopant in an OLED device, DTCBPy delivers a maximum external quantum efficiency (EQEmax) of 27.2 % with green electroluminescence, whereas the direct analog DCBPy yields an EQEmax of 24.0 % with blue emission [1]. Both devices exhibit low efficiency roll-off at practical luminance levels, but the higher absolute EQE of DTCBPy indicates more effective triplet harvesting and out-coupling in the green spectral region [1].

OLED EQE vs. DCBPy
Head-to-head
27.2% (green) vs. 24.0% (blue) (+3.2 pp)
Reported EQE increase may enable higher luminance per unit current in devices.
Optimized dopant concentration; vacuum-deposited OLED.
OLED device performance External quantum efficiency TADF dopant comparison

TADF Sensitizer vs. DMQA OLED

In dilute cyclohexane solution, DTCBPy shows a PLQY of 36 %, more than double the 14 % PLQY of DCBPy [1]. The significantly higher solution PLQY indicates that the tert-butyl substituents in DTCBPy effectively suppress non-radiative decay pathways (e.g., vibrational relaxation and collisional quenching) even in the absence of solid-state packing constraints, providing a wider processing window for solution-based characterization and formulation screening [1].

TADF Sensitizer vs. DMQA OLED
Cross-study
18.3% vs. 5.4% EQE (+12.9 pp)
Reported TSF enhancement over conventional DMQA OLED supports sensitizer application.
TSF device structure; room temperature; cross-study comparison.
Solution photophysics Aggregation-induced emission TADF emitter characterization

Solution PLQY vs. DCBPy

DTCBPy exhibits a singlet–triplet energy splitting (ΔEST) of 0.04 eV, while DCBPy has an even smaller ΔEST of 0.03 eV [1]. Both values are well below the 0.10–0.15 eV ceiling generally required for efficient thermally activated reverse intersystem crossing (RISC), but the slightly larger ΔEST of DTCBPy is a direct consequence of the steric and electronic perturbation introduced by the tert-butyl groups, which subtly modulates the spatial overlap between the highest occupied molecular orbital (HOMO) on the carbazole donors and the lowest unoccupied molecular orbital (LUMO) on the benzoylpyridine acceptor [1][2]. Despite the 0.01 eV penalty, DTCBPy achieves higher PLQY and EQE, demonstrating that an optimal TADF material requires balancing ΔEST against radiative rate, not simply minimizing ΔEST in isolation [2].

Solution PLQY vs. DCBPy
Head-to-head
36% vs. 14% (+22 pp)
Higher intrinsic solution PLQY suggests enhanced molecular design efficiency.
Cyclohexane solution; integrating sphere measurement.
Reverse intersystem crossing ΔEST engineering TADF mechanism

Fluorescence Radiative Rate Range Among DTCBPy Isomers: kr from 3.49 × 10⁶ to 2.04 × 10⁷ s⁻¹

A theoretical study of DTCBPy (designated as isomer 1) and four designed constitutional isomers (2–5), generated by shifting the pyridine nitrogen position and the donor substitution pattern, revealed that the fluorescence radiative rate (kr) varies dramatically across the series from 3.49 × 10⁶ to 2.04 × 10⁷ s⁻¹, while ΔEST values remain confined to a narrow range (0.087–0.147 eV) [1]. Although the exact experimental kr for DTCBPy is not separately tabulated in this study, the computational data demonstrate that the specific regiochemistry of DTCBPy – with the pyridin-4-ylcarbonyl acceptor and ortho/meta donor placement – is a privileged isomeric configuration within this chemical space, and any structural isomer selected as a procurement alternative could land on a kr value nearly 6-fold lower, directly sabotaging fluorescence efficiency and OLED EQE [1].

TADF kinetics Radiative rate DFT calculation

Frontier Orbital Energies of DTCBPy: HOMO −5.61 eV, LUMO −2.87 eV

Commercial analytical data for DTCBPy report the highest occupied molecular orbital (HOMO) energy at −5.61 eV and the lowest unoccupied molecular orbital (LUMO) energy at −2.87 eV . These values place the HOMO 0.18 eV deeper than that of the benchmark green TADF emitter 4CzIPN (HOMO ≈ −5.43 eV), while the LUMO is approximately 0.50 eV shallower than 4CzIPN (LUMO ≈ −3.37 eV, estimated from reported DFT data for the 4CzIPN:host blend system under similar measurement protocols ). The resulting larger HOMO–LUMO gap (2.74 eV vs. ~2.06 eV) and the shallower LUMO position of DTCBPy facilitate electron injection from common low-work-function cathodes and can reduce the driving voltage when paired with appropriate hole-transport layers, offering device engineers a distinct energetic landscape for optimizing charge balance .

Charge injection barrier Energy level alignment OLED device design

DTCBPy Application Scenarios in OLED R&D


Green TADF OLED Dopant

With a validated device EQEmax of 27.2 % and a thin-film PLQY of 91.4 % [1], DTCBPy is a compelling green dopant candidate for OLED display pixels and solid-state lighting panels where maximizing luminance per watt is critical. Its 3.2 percentage-point EQE advantage over DCBPy [1] makes it the preferred choice when the purchasing specification prioritizes absolute device efficiency over blue-emission functionality.

TADF Sensitizer for Hyperfluorescent OLEDs

The direct comparative dataset between DTCBPy (91.4 % PLQY, 0.04 eV ΔEST) and DCBPy (88.0 % PLQY, 0.03 eV ΔEST) [1] provides an experimental reference for computational chemists and materials scientists investigating how bulky tert-butyl substituents modulate PLQY, ΔEST, and emission color. Procurement of both compounds as a matched pair enables controlled studies of steric effects on TADF without altering the core benzoylpyridine-carbazole scaffold.

Model System for Ortho D-A Interactions

The theoretical demonstration that DTCBPy isomers can exhibit kr values spanning 3.49 × 10⁶ to 2.04 × 10⁷ s⁻¹ [2] positions DTCBPy as an essential experimental validation standard for in silico TADF screening workflows. Research groups developing machine-learning or DFT-based TADF prediction models require high-purity DTCBPy to calibrate and benchmark their computational predictions against experimentally measured PLQY and EQE data.

PLQY Reference: Solution vs. Solid-State

With a HOMO of −5.61 eV and LUMO of −2.87 eV , DTCBPy offers an energetic landscape distinct from the widely used 4CzIPN. Device engineers designing OLED stacks with specific hole-transport or electron-transport layer combinations can select DTCBPy when a shallower LUMO (−2.87 eV vs. −3.37 eV for 4CzIPN ) is required to reduce the electron injection barrier and lower the turn-on voltage in green-emitting devices.

Application
Selection Property
Validation Focus
Green TADF OLED Dopant
High solid-state PLQY and EQE
Maximum EQE in vacuum-deposited devices; efficiency roll-off
TADF Sensitizer for Hyperfluorescent OLEDs
Triplet harvesting and Förster energy transfer efficiency
EQE enhancement vs. non-sensitized fluorescent devices
Model System for Ortho D-A Interactions
Ortho-donor geometry for through-space charge transfer
ΔE_ST and PLQY structure-property relationships
PLQY Reference: Solution vs. Solid-State
Large solution-to-solid PLQY shift
Aggregation-induced emission enhancement calibration
Quote Request

Request a Quote for DTCBPy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.